molecular formula C17H17N3O2 B2738650 3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea CAS No. 1170832-36-6

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea

Cat. No.: B2738650
CAS No.: 1170832-36-6
M. Wt: 295.342
InChI Key: JJTYZFNEAUDJOU-UHFFFAOYSA-N
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Description

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea is an organic compound that belongs to the class of ureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Introduction of the Phenylurea Group: The phenylurea group can be introduced by reacting the quinoline derivative with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting the function of specific proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline: A simpler derivative without the phenylurea group.

    3-Phenylurea: Lacks the quinoline moiety but retains the phenylurea structure.

    4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups.

Uniqueness

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea is unique due to the combination of the quinoline and phenylurea moieties. This dual structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-15-9-8-14(11-12(15)7-10-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYZFNEAUDJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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